MET kinase-IN-2 -

MET kinase-IN-2

Catalog Number: EVT-12555595
CAS Number:
Molecular Formula: C33H27FN4O4
Molecular Weight: 562.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MET kinase-IN-2 is a selective inhibitor targeting the MET receptor tyrosine kinase, which plays a crucial role in various cellular processes, including proliferation, survival, and motility. The MET receptor is primarily activated by its ligand, hepatocyte growth factor. Dysregulation of MET signaling is implicated in several cancers, making it a significant target for therapeutic intervention. MET kinase-IN-2 is designed to inhibit the enzymatic activity of the MET receptor, thereby potentially reversing the effects of aberrant MET activation in tumor cells.

Source and Classification

MET kinase-IN-2 is classified as a type II inhibitor of the MET receptor tyrosine kinase. It belongs to a broader category of small molecules that target receptor tyrosine kinases involved in oncogenesis. The compound has been synthesized and characterized in various studies focusing on its efficacy against MET-dependent malignancies, including lung cancer and other solid tumors where MET signaling contributes to tumor progression and therapeutic resistance .

Synthesis Analysis

Methods

The synthesis of MET kinase-IN-2 typically involves multi-step organic synthesis techniques, including:

  1. Formation of Key Intermediates: Utilizing heterocyclic compounds such as quinazoline derivatives as starting materials.
  2. Coupling Reactions: Employing coupling agents to link different molecular fragments, which may include triazole or phenyl groups that enhance binding affinity to the MET active site.
  3. Purification: Techniques such as column chromatography are used to isolate the desired product from reaction mixtures.

Technical Details

The synthetic route may incorporate catalytic methods, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry), to form triazole linkages that are crucial for the activity of MET kinase-IN-2. The final compound is then characterized using spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure

The molecular structure of MET kinase-IN-2 features several distinct components that contribute to its inhibitory activity against the MET receptor:

  • Quinazoline Core: This nitrogen-containing heterocyclic moiety forms critical hydrogen bonds with the backbone of the MET kinase.
  • Triazole Linker: Provides flexibility and additional hydrogen bonding capabilities with key residues in the active site.
  • Phenyl Substituents: These aromatic rings enhance hydrophobic interactions within the binding pocket of the MET enzyme.

Data

The structural analysis reveals that MET kinase-IN-2 maintains a conformation conducive to engaging with both the hinge region and the catalytic domain of the MET receptor, which is essential for effective inhibition .

Chemical Reactions Analysis

Reactions

The primary reaction involving MET kinase-IN-2 is its binding interaction with the MET receptor, which inhibits its autophosphorylation and subsequent signaling cascades. This inhibition can be quantified through various biochemical assays that measure phosphorylation levels of downstream targets.

Technical Details

In vitro assays often utilize cell lines expressing activated forms of MET to evaluate the potency of MET kinase-IN-2. Techniques such as Western blotting are employed to assess changes in phosphorylation status upon treatment with the inhibitor .

Mechanism of Action

Process

MET kinase-IN-2 functions by competitively inhibiting ATP binding within the active site of the MET receptor tyrosine kinase. Upon binding:

  1. Inhibition of Autophosphorylation: Prevents activation of downstream signaling pathways associated with cell proliferation and survival.
  2. Alteration of Signaling Cascades: Disruption in signaling pathways such as phosphoinositide 3-kinase/AKT and extracellular signal-regulated kinases leads to reduced tumor cell viability.

Data

Studies have shown that treatment with MET kinase-IN-2 results in decreased phosphorylation levels at key tyrosine residues (Y1230, Y1234, Y1235) within the activation loop of the MET kinase domain, confirming its role as an effective inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically around 400-500 g/mol depending on specific substitutions.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous environments.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with thiol groups or other nucleophiles due to presence of electrophilic centers in its structure.

Relevant analyses indicate that modifications to various substituents can significantly influence both solubility and potency against the target .

Applications

MET kinase-IN-2 has potential applications in:

Molecular Pharmacology of MET Kinase Signaling

Structural and Functional Dynamics of the MET Receptor Tyrosine Kinase

The MET receptor tyrosine kinase (RTK) is synthesized as a single-chain 170 kDa precursor that undergoes proteolytic cleavage in the Golgi apparatus to form a mature disulfide-linked α/β heterodimer. The extracellular segment comprises four distinct domains: a semaphorin (SEMA) domain that forms a seven-bladed β-propeller structure responsible for ligand binding, a plexin-semaphorin-integrin (PSI) domain with four disulfide bonds, and four immunoglobulin-plexin-transcription (IPT) domains that facilitate receptor dimerization [1] [5]. The intracellular region contains a juxtamembrane regulatory segment, a tyrosine kinase domain (TKD), and a multifunctional C-terminal tail harboring Y1349 and Y1356 residues that form a docking site for downstream adaptor proteins [1] [4].

Ligand-induced activation involves conformational rearrangement from an autoinhibited state. Hepatocyte growth factor (HGF) binds MET asymmetrically via two interfaces: the HGF β-chain SPH domain anchors to the MET SEMA domain, while the α-chain NK1 domain mediates receptor dimerization. Cryo-EM studies reveal that full-length HGF induces a 2:2 HGF:MET complex where one HGF molecule bridges two MET monomers via its N-domain/K1 region, while heparin stabilizes this complex by binding both HGF and MET IPT domains [2] [5]. In contrast, the HGF splice variant NK1 forms symmetrical dimers that recruit two MET molecules in parallel orientation [2]. This dimerization brings intracellular kinase domains into proximity, enabling trans-autophosphorylation of Y1234/Y1235 in the activation loop, which unleashes catalytic activity [4] [8].

Table 1: Structural Domains of MET Receptor and Functional Roles

DomainStructural FeaturesFunctional Role
SEMASeven-bladed β-propellerPrimary HGF binding site
PSICysteine-rich; 4 disulfide bondsStructural stability; ligand interaction
IPT1-4Immunoglobulin-like foldsReceptor dimerization interface
JuxtamembraneRegulatory motifs (e.g., Y1003)Autoinhibition; CBL binding for ubiquitination
Kinase DomainBilobed ATP-binding pocketCatalytic activity; phosphorylation substrate
C-terminal TailMultifunctional docking site (Y1349/Y1356)Adaptor protein recruitment (GAB1, GRB2)

The juxtamembrane domain critically regulates MET stability through Y1003-mediated CBL binding (corresponding to Y1021 in longer isoforms). Phosphorylation at this residue recruits the E3 ubiquitin ligase CBL, marking MET for endocytosis and degradation. Deep mutational scanning identifies conserved hydrophobic residues in the juxtamembrane segment (e.g., L1022, V1024) that interact with the kinase N-lobe to maintain autoinhibition. Disruption of these interactions—as occurs in exon 14 skipping mutants—abolishes CBL-mediated degradation, extending receptor half-life and potentiating signaling [4] [7].

HGF/c-MET Axis in Oncogenic Signaling Pathways

The HGF/c-MET axis orchestrates a complex signaling network that drives invasive tumor growth. Upon ligand binding and receptor dimerization, phosphorylated Y1349/Y1356 residues recruit cytoplasmic adaptors including GAB1, GRB2, SHC, and CRK through their Src homology 2 (SH2) domains [1] [3]. GAB1 serves as a master scaffold that amplifies signal transduction by nucleating multiprotein complexes, activating three major oncogenic pathways:

  • RAS/MAPK Pathway: GRB2-SOS complexes activate RAS, triggering RAF-MEK-ERK phosphorylation cascades that drive cell cycle progression and proliferation [1] [3].
  • PI3K/AKT Pathway: p85 regulatory subunit of PI3K binds directly to MET or GAB1, generating PIP3 lipids that recruit AKT. This axis promotes cell survival and inhibits apoptosis [1] [6].
  • STAT3 Pathway: Phosphorylated STAT3 translocates to the nucleus, upregulating genes involved in angiogenesis (e.g., VEGF) and epithelial-mesenchymal transition (EMT) [3] [9].

Table 2: Key Downstream Effectors of HGF/c-MET Signaling

EffectorDocking SiteActivated PathwayBiological Outcome
GAB1pY1349/pY1356PI3K/AKT & RAS/MAPKCell survival and proliferation
GRB2Direct or via GAB1RAS/RAF/MEK/ERKMitogenesis and differentiation
STAT3pY1349/pY1356JAK/STATAngiogenesis and EMT induction
SRCpY1349/pY1356Focal adhesion turnoverCell motility and invasion
PLCγpY1349/pY1356PKC/Ca²⁺ signalingMetastatic dissemination

The tumor microenvironment (TME) critically modulates this axis through paracrine HGF secretion. Cancer-associated fibroblasts (CAFs), tumor-associated macrophages (TAMs), and myeloid-derived suppressor cells (MDSCs) produce HGF that activates MET on carcinoma cells [6]. This crosstalk induces extracellular matrix (ECM) remodeling via matrix metalloproteinase (MMP) upregulation, facilitates angiogenesis through VEGF induction, and promotes immunosuppression by recruiting regulatory T cells [6] [9]. Consequently, HGF/MET signaling generates an invasive growth phenotype characterized by loss of cell-cell adhesion, enhanced motility, and dissemination to distant sites.

Mechanisms of MET Dysregulation in Human Carcinogenesis

MET pathway hyperactivation in cancers occurs through genomic and non-genomic mechanisms:

Genomic Alterations:

  • Exon 14 Skipping Mutations: Found in 3-4% of non-small cell lung cancers (NSCLC), these mutations delete the juxtamembrane Y1003 residue (or Y1021 in longer isoforms), abrogating CBL-mediated ubiquitination. This results in impaired receptor degradation and sustained kinase activity even without ligand stimulation [4] [10].
  • Kinase Domain Mutations: Papillary renal cell carcinomas (pRCC) harbor activating mutations (e.g., L1195F, Y1230C, D1246N) that disrupt autoinhibitory constraints. Mutations like Y1230C alter ATP-binding pocket conformation, while D1246N stabilizes active kinase states [4] [9].
  • Gene Amplification: Focal MET amplification increases receptor density on cell membranes, enabling ligand-independent dimerization. In gastric and lung cancers, MET amplification (MET/CEP7 ratio >5) drives constitutive signaling and associates with poor prognosis [3] [4].

Non-Genomic Mechanisms:

  • Transcriptional Overexpression: Hypoxia-inducible factor 1α (HIF1α) upregulates MET expression in tumor microenvironments, enhancing HGF responsiveness [6] [10].
  • Receptor Transactivation: Crosstalk with integrins (α6β4), plexin-B1, or EGFR promotes MET phosphorylation without HGF. For example, integrin clustering induces MET-Y1234/1235 phosphorylation via SRC family kinases [5] [10].
  • Autocrine/Paracrine Loops: Co-expression of HGF and MET in gliomas and sarcomas establishes self-sustaining signaling that drives metastatic dissemination [6] [10].

Table 3: MET Dysregulation Mechanisms and Oncogenic Consequences

MechanismTumor PrevalenceFunctional Impact
Exon 14 skipping3-4% NSCLC; sarcomatoid NSCLCImpaired ubiquitination; sustained signaling
Kinase domain mutations13-20% papillary RCCConstitutive kinase activation
Focal amplificationGastric, NSCLC, glioblastomaLigand-independent dimerization
HGF/MET co-expressionGliomas, sarcomas, breastAutocrine loop-driven invasion
Transactivation (e.g., EGFR)Head and neck SCCHGF-independent MET phosphorylation

Therapeutic Targeting Implications:Type II MET inhibitors (e.g., MET kinase-IN-2) bind the inactive "DFG-out" conformation, extending into a hydrophobic pocket adjacent to the ATP site. This class demonstrates efficacy against resistance mutations like D1228N and Y1230H that impair type I inhibitor binding [9]. However, mutations at the β5 strand (e.g., L1195V) act as structural pivots that alter kinase domain orientation, conferring resistance to both inhibitor classes [7] [9]. Combinatorial approaches targeting both MET and compensatory pathways (e.g., EGFR or AXL) may overcome resistance driven by pathway redundancy.

Properties

Product Name

MET kinase-IN-2

IUPAC Name

5-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyanilino]-3-phenyl-1H-1,6-naphthyridin-4-one

Molecular Formula

C33H27FN4O4

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C33H27FN4O4/c1-33(2,40)19-41-22-9-10-23-27(17-22)35-15-13-28(23)42-29-11-8-21(16-25(29)34)38-32-30-26(12-14-36-32)37-18-24(31(30)39)20-6-4-3-5-7-20/h3-18,40H,19H2,1-2H3,(H,36,38)(H,37,39)

InChI Key

DGRCFAYRKDYEMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5)C6=CC=CC=C6)F)O

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